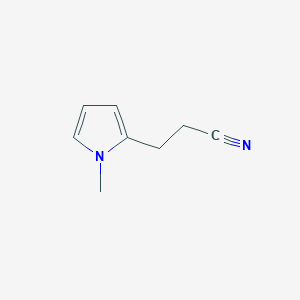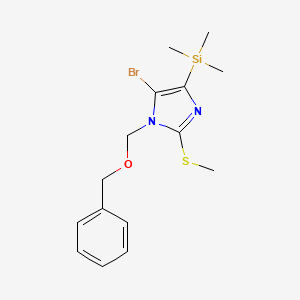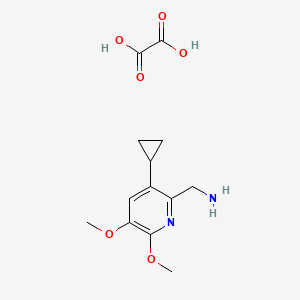![molecular formula C7H8N2S B13106335 5-Methyl-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B13106335.png)
5-Methyl-5H-thiazolo[3,2-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-5H-thiazolo[3,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5H-thiazolo[3,2-a]pyrimidine typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with various electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . This reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as ionic liquids as catalysts, has also been explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
5-Methyl-5H-thiazolo[3,2-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: N-bromosuccinimide in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated thiazolo[3,2-a]pyrimidine derivatives.
科学的研究の応用
5-Methyl-5H-thiazolo[3,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Potential use as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 5-Methyl-5H-thiazolo[3,2-a]pyrimidine involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes such as acetylcholinesterase and topoisomerase, leading to its antibacterial and antitumor effects . The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function and leading to cell death in bacteria or cancer cells.
類似化合物との比較
Similar Compounds
- 5-Phenyl-5H-thiazolo[3,2-a]pyrimidine
- 2-Substituted thiazolo[3,2-a]pyrimidines
- Thiazolo[3,2-b]triazole derivatives
Uniqueness
5-Methyl-5H-thiazolo[3,2-a]pyrimidine stands out due to its methyl group at the 5-position, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to certain molecular targets, making it more effective in its biological applications compared to its analogs .
特性
分子式 |
C7H8N2S |
|---|---|
分子量 |
152.22 g/mol |
IUPAC名 |
5-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine |
InChI |
InChI=1S/C7H8N2S/c1-6-2-3-8-7-9(6)4-5-10-7/h2-6H,1H3 |
InChIキー |
VKTKKCGCKYUDMD-UHFFFAOYSA-N |
正規SMILES |
CC1C=CN=C2N1C=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
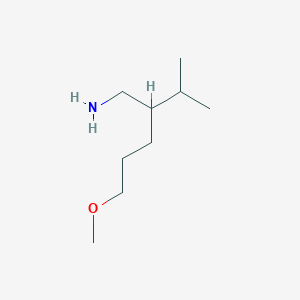
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
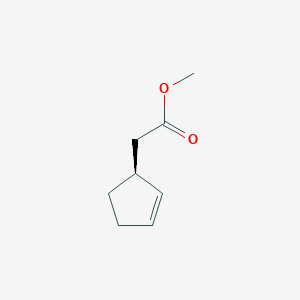
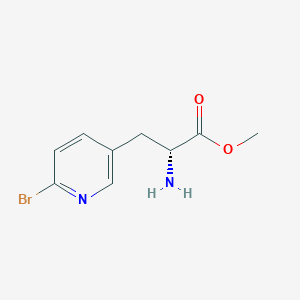
![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)
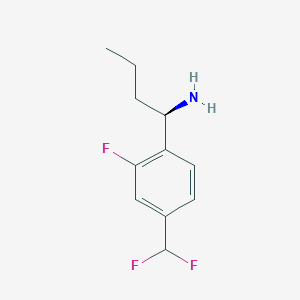
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)

